REACTION_CXSMILES
|
[Na].[CH3:2][C:3]([CH2:11][CH3:12])([CH2:7][CH2:8][CH2:9][CH3:10])[C:4](Cl)=[O:5].[CH3:13][CH2:14][O-:15].[Na+]>C(O)C>[CH3:2][C:3]([CH2:11][CH3:12])([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O:15][CH2:14][CH3:13])=[O:5] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently agitated for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
absorbed in ether
|
Type
|
WASH
|
Details
|
washed neutral with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(CCCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |